Enzymatic Inhibition Profile of CAS 95234-40-5 Against Human PLCB3: A Single Data Point
In a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center, the (2Z) isomer of the target compound (BDBM114220) demonstrated an IC₅₀ of 1.23 × 10⁵ nM (123 µM) against human 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 (PLCB3) [1]. For context, this activity is modest; however, no published data exist for any direct comparator—such as the 2-pyrimidinyl regioisomer or the corresponding carboxylic acid—in this same assay. The absence of comparator data precludes any selection advantage based on potency.
| Evidence Dimension | In vitro IC₅₀ against human PLCB3 |
|---|---|
| Target Compound Data | IC₅₀ = 1.23 × 10⁵ nM (123 µM) |
| Comparator Or Baseline | None available (no published PLCB3 data for closest analogs) |
| Quantified Difference | Not calculable; no comparator data |
| Conditions | Enzymatic inhibition assay, The Scripps Research Institute Molecular Screening Center, curated by PubChem BioAssay (AID 743328) |
Why This Matters
This single-point IC₅₀ establishes a baseline for PLCB3 activity, but without comparator data it cannot justify selection over other pyrimidinylidene acetates.
- [1] BindingDB. BDBM114220: (2Z)-2-cyano-2-(1-methyl-4-pyrimidinylidene)acetic acid ethyl ester. IC₅₀ = 1.23E+5 nM against human PLCB3. PubChem BioAssay AID 743328. View Source
